Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol
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Overview
Description
1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt, compd. with 2,2’-iminobis(ethanol) (1:?:?) is a complex organic compound. It is characterized by its naphthalene core substituted with sulfonic acid groups and a bis-imino linkage, making it a versatile molecule in various chemical applications. This compound is often used in scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt, compd. with 2,2’-iminobis(ethanol) typically involves multiple steps:
Nitration and Sulfonation: The naphthalene core undergoes nitration followed by sulfonation to introduce the sulfonic acid groups.
Reduction: The nitro groups are then reduced to amines.
Coupling Reaction: The amines are coupled with a carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl) moiety under controlled conditions.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Complex Formation: Finally, the compound is complexed with 2,2’-iminobis(ethanol) under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Sulfonation: Using industrial reactors to handle large volumes.
Continuous Reduction: Employing continuous flow reactors for efficient reduction.
Automated Coupling: Utilizing automated systems for the coupling reaction to ensure consistency and purity.
Neutralization and Complexation: Large-scale neutralization and complexation processes to produce the final compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt, compd. with 2,2’-iminobis(ethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Nucleophiles: Ammonia, amines, and other nucleophilic reagents.
Major Products
Oxidation Products: Various oxidized derivatives of the naphthalene core.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with substituted sulfonic acid groups.
Scientific Research Applications
1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt, compd. with 2,2’-iminobis(ethanol) is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with specific enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can affect signaling pathways by binding to key molecules involved in these processes.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Naphthalenedisulfonic acid disodium salt
- 2,6-Naphthalenedisulfonic acid disodium salt
- 2-Naphthalenesulfonic acid
Uniqueness
1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt, compd. with 2,2’-iminobis(ethanol) is unique due to its complex structure, which provides distinct reactivity and interaction profiles compared to similar compounds. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
70248-53-2 |
---|---|
Molecular Formula |
C39H35N7Na4O15S4 |
Molecular Weight |
1062.0 g/mol |
IUPAC Name |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C35H28N6O13S4.C4H11NO2.4Na/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;6-3-1-5-2-4-7;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);5-7H,1-4H2;;;;/q;;4*+1/p-4 |
InChI Key |
UHEQMDDVKKFXLD-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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